nicotine-1'-N-oxide

Catalog No.
S596936
CAS No.
491-26-9
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nicotine-1'-N-oxide

CAS Number

491-26-9

Product Name

nicotine-1'-N-oxide

IUPAC Name

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1

InChI Key

RWFBQHICRCUQJJ-NUHJPDEHSA-N

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]

Synonyms

nicotine 1-N-oxide, nicotine 1-N-oxide, (1R-cis)-isomer, nicotine 1-N-oxide, (1R-trans)-isomer, nicotine 1-N-oxide, (1S-cis)-isomer, nicotine 1-N-oxide, (1S-trans)-isomer, nicotine 1-N-oxide, (2S)-isomer, nicotine 1-N-oxide, (R)-isomer, nicotine 1-N-oxide, (S)-isomer, nicotine 1-N-oxide, 14C-labeled cpd, nicotine 1-N-oxide, dihydrochloride, (1R-trans)-isomer, nicotine 1-N-oxide, dihydrochloride, (1S-trans)-isomer, nicotine 1-N-oxide, dihydrochloride, (S)-isomer, nicotine-1'-N-oxide, nicotine-1'-oxide

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-]

(S)-nicotine N(1')-oxide is a nicotine N(1')-oxide resulting from the oxidation of the pyrrolidine nitrogen of (S)-nicotine; major species at pH 7.3. It derives from a (S)-nicotine.

Nicotine-1'-N-oxide (CAS 491-26-9) is a major oxidative metabolite and a primary degradation product of nicotine, characterized by the N-oxidation of the pyrrolidine ring. In procurement and material selection, it is primarily sourced as a high-purity analytical reference standard and a stability biomarker for nicotine replacement therapies (NRTs) and heated tobacco products. Unlike the parent compound nicotine, which is a volatile and highly reactive liquid, nicotine-1'-N-oxide is a stable solid, offering superior handling characteristics for precise quantitative spiking in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1]. Its distinct formation pathways—either enzymatically via Flavin-containing monooxygenase (FMO) or non-enzymatically via radical-driven thermal degradation—make it an indispensable standard for regulatory compliance testing, shelf-life determination, and toxicological profiling of next-generation nicotine products[2].

Substituting nicotine-1'-N-oxide with other major metabolites like cotinine or using parent nicotine to model degradation pathways fundamentally compromises analytical accuracy and regulatory compliance. In formulation stability testing, cotinine represents only a minor degradation pathway, whereas nicotine-1'-N-oxide is the primary product of radical-driven oxidation in matrices like medicated chewing gums and pouches [1]. Furthermore, in thermal degradation assays for heated tobacco products, nicotine-1'-N-oxide exhibits unique precursor behavior, isomerizing directly into pseudooxynicotine (PON)—a critical intermediate for tobacco-specific nitrosamines (NNK) [2]. Parent nicotine does not undergo this specific intermediate thermal isomerization. Consequently, laboratories attempting to use generic nicotine or cotinine standards to map NNK formation kinetics or establish NRT shelf-life will fail to quantify the primary oxidative degradation vector, leading to incomplete ICH Q3B compliance data [1].

Primary Degradant Abundance in NRT Formulation Stability

In accelerated stability testing of oral nicotine pouches and medicated gums (40°C / 75% RH), nicotine degrades via multiple pathways. Quantitative analysis reveals that nicotine-1'-N-oxide is the dominant degradant, reaching up to 1.32% of the target nicotine concentration over a 12-month period. In contrast, cotinine and myosmine form to a much lesser extent, remaining below 0.015% and 0.055%, respectively [1].

Evidence DimensionDegradant abundance in stability testing (% of target nicotine)
Target Compound DataNicotine-1'-N-oxide: Up to 1.32%
Comparator Or BaselineCotinine: <0.015%
Quantified DifferenceNicotine-1'-N-oxide forms at concentrations nearly 88 times higher than cotinine during radical-driven formulation degradation.
Conditions12-month ICH long-term storage conditions (oral nicotine pouches/gums)

Procurement of nicotine-1'-N-oxide is mandatory for accurate shelf-life determination and ICH Q3B regulatory submissions for NRTs, as cotinine cannot serve as a proxy for the primary degradation pathway.

Distinct Mass Shift for LC-MS/MS Multiplexing

For pharmacokinetic and biomonitoring panels, baseline separation of metabolites is critical. Nicotine-1'-N-oxide provides a distinct +16 Da mass shift due to the N-oxidation of the pyrrolidine ring, yielding a protonated precursor ion at m/z 179 in positive electrospray ionization (ESI+). This allows for complete analytical resolution from the parent nicotine (m/z 163) without isobaric interference [1].

Evidence DimensionPrecursor ion mass (m/z) in ESI+ LC-MS/MS
Target Compound Datam/z 179
Comparator Or BaselineNicotine: m/z 163
Quantified Difference+16 Da mass shift
ConditionsUPLC-MS/MS with positive electrospray ionization

The distinct m/z profile ensures that laboratories can multiplex nicotine-1'-N-oxide in high-throughput screening panels without risking cross-talk or signal overlap with the parent compound.

Thermal Isomerization to Nitrosamine Precursors

In thermal degradation assays evaluating heated tobacco products (HTPs), nicotine-1'-N-oxide acts as a direct intermediate. Upon heating, it isomerizes to 2-methyl-6-(pyridine-3-yl)-1,2-oxazinane, which subsequently forms pseudooxynicotine (PON), a direct precursor to the potent carcinogen NNK. Parent nicotine does not undergo this specific non-enzymatic thermal isomerization to PON, making the N-oxide an essential standard for mapping this exact toxicological pathway [1].

Evidence DimensionThermal isomerization product
Target Compound DataDirect conversion to pseudooxynicotine (PON) upon heating
Comparator Or BaselineNicotine: Volatilizes or degrades via alternative pathways, not directly to PON
Quantified DifferenceExclusive precursor pathway to PON via thermal isomerization
ConditionsThermal degradation assays for tobacco and e-liquids

Toxicology labs must procure nicotine-1'-N-oxide to accurately model and quantify the formation kinetics of tobacco-specific nitrosamines in heat-not-burn devices.

Enzyme-Specific Metabolic Pathway Isolation

In human metabolic profiling, nicotine is oxidized via two distinct pathways. While cotinine is formed predominantly via the Cytochrome P450 (CYP2A6) system, nicotine-1'-N-oxide is generated exclusively by Flavin-containing monooxygenase (FMO), specifically the FMO3 isoform in the human liver, which yields solely the trans-diastereomer [1].

Evidence DimensionPrimary enzymatic formation pathway
Target Compound DataNicotine-1'-N-oxide: 100% FMO3-mediated (trans-diastereomer)
Comparator Or BaselineCotinine: CYP2A6-mediated
Quantified DifferenceComplete enzymatic divergence in formation mechanism
ConditionsIn vitro human liver microsome assays

Procuring this specific metabolite allows researchers to isolate, measure, and validate FMO3 enzymatic activity independently of the CYP450 system in pharmacokinetic studies.

Regulatory Stability Testing for Nicotine Replacement Therapies (NRTs)

Because nicotine-1'-N-oxide is the dominant product of radical-driven degradation in medicated gums and oral pouches, it is an essential reference standard for ICH Q3B compliance. Quality control laboratories must use this compound to establish accurate shelf-life metrics and monitor the degradation of the active pharmaceutical ingredient under accelerated storage conditions [1].

Thermal Degradation Profiling in Next-Generation Tobacco Products

Due to its unique thermal isomerization into pseudooxynicotine (PON), nicotine-1'-N-oxide is critical for toxicological assessments of heated tobacco products (HTPs) and e-cigarette liquids. Analytical labs procure this standard to map the thermal kinetics that lead to the formation of tobacco-specific nitrosamines (NNK) [2].

Enzyme-Specific Pharmacokinetic Biomonitoring

In clinical LC-MS/MS panels, nicotine-1'-N-oxide serves as the exclusive biomarker for Flavin-containing monooxygenase (FMO3) activity. Its distinct +16 Da mass shift from parent nicotine allows researchers to accurately multiplex this compound to evaluate FMO-mediated metabolic capacity without CYP2A6 interference [3].

XLogP3

0.7

Wikipedia

Nicotine N'-oxide

Dates

Last modified: 08-15-2023

LC/MS analysis of three-dimensional model cells exposed to cigarette smoke or aerosol from a novel tobacco vapor product

Yuichiro Takanami, Nobumasa Kitamura, Shigeaki Ito
PMID: 33268677   DOI: 10.2131/jts.45.769

Abstract

A novel tobacco vapor product (NTV) contains tobacco leaves and generates nicotine-containing aerosols using heating elements. Subchronic biological effects have been evaluated previously using three-dimensional bronchial epithelial model cells by repeated exposure to cigarette smoke (CS) and the NTV aerosols; however, the intracellular exposure characteristics have not been studied in detail. In this study, cells were initially exposed to an aqueous extract (AqE) of cigarette smoke (CS) at two concentration levels, and the cell lysate underwent untargeted analysis by LC-high resolution mass spectrometry to determine the exogenous compounds present in the cells. Among the thousands of peaks detected, four peaks showed a CS-dependency, which were reproducibly detected. Two of the peaks were nicotine and nicotine N-oxide, and the other two putative compounds were myosmine and norharman. The cells were then exposed to an AqE of CS in various combinations of exposure and post-exposure culture durations. Post-exposure culturing of cells with fresh medium markedly decreased the peak areas of the four compounds. The in-vitro switching study of CS to NTV aerosols was investigated by intermittently exposing cells to an AqE of CS four times, followed by exposure to either an AqE of CS, NTV aerosol or medium another four times. Switching to NTV reduced myosmine and norharman levels, which are known CS constituents. The results indicate that extracellular compounds inside cells reflect the exposure state outside cells. Thus, monitoring functional changes to cells in these exposure experiments is feasible.


[Development of analytical method for determination nicotine metabolites in urine]

Wojciech Piekoszewski, Ewa Florek, Maksymilian Kulza, Jolanta Wilimowska, Urszula Loba
PMID: 20301889   DOI:

Abstract

The assay of biomarkers in biological material is the most popular and reliable method in estimate exposure to tobacco smoke. Nicotine and its metabolites qualify to the most specific biomarkers for tobacco smoke. Currently the most often used are cotinine and trans-3'-hydroxycotinine. The aim of this study was development of easy and quick method of determining nicotine and its main metabolites with high performance liquid chromatography--available in most laboratories. Nicotine and its metabolites in urine (cotinine, trans-3'-hydroxycotinine, nornicotine and nicotine N-oxide) was determined by means of high performance liquid chromatography with spectrometry detection (HPLC-UV). The determined compounds were extracted from urine by means of the liquid-liquid technique, before analysed by the HPLC method. Developed technique of high performance liquid chromatography proved to be useful to assessment nicotine and its four metabolites in smokers, though further research are necessary. The further modification of procedure is required, because of the interferences of cotinine N-oxide with matrix, which prevent determination. Increasing the efficiency of extraction nicotine and nornicotine could enable the determination in people exposed on environmental tobacco smoke (ETS). This study confirm other authors' observations that 3'-hydroxycotinine might be equivalent with cotinine predictor of tobacco smoke exposure, however further studies are required.


Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS

Ahmad Abu-Awwad, Tawfiq Arafat, Oliver J Schmitz
PMID: 27422648   DOI: 10.1007/s00216-016-9766-7

Abstract

Nicotine (Nic) distribution in human fluids and tissues has a deleterious effect on human health. In addition to its poisoning profile, Nic may contribute to the particular impact of smoking on human reproduction. Although present in seminal fluid, still nobody knows whether nicotine is available in sperm or not. Herein, we developed and validated a new bioanalytical method, for simultaneous determination of Nic, cotinine (Cot), and nicotine N'-oxide (Nox) in human plasma, semen, and sperm by LC-ESI-orbitrap-MS. Blood and semen samples were collected from 12 healthy smoking volunteers in this study. Sperm bodies were then separated quantitatively from 1 mL of semen samples by centrifugation. The developed method was fully validated for plasma following European and American guidelines for bioanalytical method validation, and partial validation was applied to semen analysis. Plasma, semen, and sperm samples were treated by trichloroacetic acid solution for protein direct precipitation in single extraction step. The established calibration range for Nic and Nox in plasma and semen was linear between 5 and 250 ng/mL, and for Cot between 10 and 500 ng/mL. Nic and Cot were detected in human sperm at concentrations as high as in plasma. In addition, Nox was present in semen and sperm but not in plasma. Graphical abstract Nicotine correlation between plasma and semen a; Nicotine correlation between semen and sperm c; Cotinine correlation between plasma and semen b; Cotinine correlation between semen and sperm d.


Metabolism of nicotine in rat lung microvascular endothelial cells

Yoshinori Ochiai, Eiichi Sakurai, Akio Nomura, Kunio Itoh, Yorihisa Tanaka
PMID: 16536909   DOI: 10.1211/jpp.58.3.0016

Abstract

The aim of this study was to examine whether cultured rat lung microvascular endothelial cells (LMECs), which constitute the gas-blood barrier, have the ability to metabolize nicotine. Nicotine was biotransformed to cotinine and nicotine N'-oxide by cytochrome 450 (CYP) and flavin-containing monooxyganase (FMO), respectively, in rat LMECs. The intrinsic clearance (Vmax1/Km1) for the cotinine formation was about 20 times as high as that for the trans-nicotine N'-oxide formation in the low-Km phase, indicating that oxidation by CYP was much higher than that by FMO. On the other hand, as shown in Eadie-Hofstee plots, the formation of cis-nicotine N'-oxide was monophasic, whereas the plot for the trans-nicotine N'-oxide formation was clearly biphasic. These results suggest that nicotine N'-oxide was stereoselectively metabolized to cis and trans forms. However, in the high-Km phase there was no significant difference in N'-oxidation between the cis and trans forms. Moreover, we suggest that CYP2C11 and CYP3A2 are key players in the metabolism to cotinine of nicotine in rat LMECs using the respective enzyme inhibitors (tranylcypromine and troleandomycine). On the other hand, methimazole (5 microM) caused 73 and 45% decreases in the formation of N'-oxides of cis- and trans- enantiomers, respectively, demonstrating the presence of FMO in rat LMECs. These results suggest that rat LMEC enzymes can convert substrates of exogenous origin such as nicotine for detoxication, indicating LMECs are an important barrier for metabolic products, besides hepatic cells.


NICOTINE-1'-OXIDE: A METABOLITE OF NICOTINE IN ANIMAL TISSUES

N M PAPADOPOULOS
PMID: 14217153   DOI: 10.1016/0003-9861(64)90173-0

Abstract




Effect of pregnancy on a measure of FMO3 activity

Janne Hukkanen, Delia Dempsey, Peyton Jacob 3rd, Neal L Benowitz
PMID: 16042678   DOI: 10.1111/j.1365-2125.2005.02406.x

Abstract




Nicotine-

Yadira X Perez-Paramo, Gang Chen, Joseph H Ashmore, Christy J W Watson, Shamema Nasrin, Jennifer Adams-Haduch, Renwei Wang, Yu-Tang Gao, Woon-Puay Koh, Jian-Min Yuan, Philip Lazarus
PMID: 30381441   DOI: 10.1158/1055-9965.EPI-18-0669

Abstract

The major mode of metabolism of nicotine is by hydroxylation via cytochrome P450 (CYP) 2A6, but it can also undergo glucuronidation by UDP-glucuronosyltransferases and oxidation by flavin monooxygenases (FMO). The goal of this study was to examine the potential importance of FMOs in nicotine metabolism and assess the potential impact of missense polymorphisms in active FMOs on nicotine-
'-oxide (NOX) formation.
Urine samples from 106 current Chinese smokers were analyzed for nicotine metabolites by mass spectrometry. Wild-type
s 1-5 and their most prevalent nonsynonymous variants were cloned and overexpressed in HEK293 cells, and were tested in oxidation reactions against nicotine.
A strong inverse correlation was observed between the ratio of urinary 3'-hydroxycotinine/cotinine, a measure of CYP2A6 activity, and the urinary levels of NOX alone (
= -0.383;
< 0.001) or NOX measured as a ratio of total nicotine metabolites (
= -0.414;
< 0.001) in smokers. In addition to FMO1 and FMO3, the functional FMO2
isoform was active against nicotine, whereas FMO4 and FMO5 exhibited low activity against nicotine (
> 5.0 mmol/L). Significant (
< 0.05) decreases in
'-oxidation activity (
/
) were observed for the FMO1
, FMO3
, FMO3
, FMO3
, and FMO3
variants
when compared with their respective wild-type isoforms; the truncated FMO2
isoform exhibited no enzyme activity.
These data indicate that increases in nicotine-
'-oxidation occur in subjects with deficient CYP2A6 activity, and that several FMO enzymes are active in nicotine-
'-oxidation.
Several common missense FMO variants are associated with altered enzyme activity against nicotine and may play an important role in nicotine metabolism in low-CYP2A6 activity subjects.


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